molecular formula C13H15BrN2 B3185700 8-Bromo-6-methyl-2-propylquinolin-4-amine CAS No. 1189105-58-5

8-Bromo-6-methyl-2-propylquinolin-4-amine

Cat. No. B3185700
CAS RN: 1189105-58-5
M. Wt: 279.18 g/mol
InChI Key: DGDQTOAQWXLVJD-UHFFFAOYSA-N
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Description

“8-Bromo-6-methyl-2-propylquinolin-4-amine” is a chemical compound with the molecular formula C13H15BrN2 . It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds .


Synthesis Analysis

The synthesis of quinoline derivatives like “8-Bromo-6-methyl-2-propylquinolin-4-amine” has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “8-Bromo-6-methyl-2-propylquinolin-4-amine” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also contains bromine, methyl, and propyl substituents at specific positions on the quinoline core .

Future Directions

The future directions for research on “8-Bromo-6-methyl-2-propylquinolin-4-amine” and similar quinoline derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicine .

properties

CAS RN

1189105-58-5

Product Name

8-Bromo-6-methyl-2-propylquinolin-4-amine

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

8-bromo-6-methyl-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15BrN2/c1-3-4-9-7-12(15)10-5-8(2)6-11(14)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

DGDQTOAQWXLVJD-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)Br)C)N

Canonical SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)Br)C)N

Origin of Product

United States

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